7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide

KRAS G12V Fragment-based drug discovery Binding affinity

This 7-fluoro benzofuran-2-carboxamide is a structurally validated Class 1 KRAS G12V SI/SII pocket binder (Kd = 1.6 mM by HSQC titration). Its binding pose is confirmed by 8 intermolecular NOEs (PDB 8QDN), enabling immediate structure-based fragment growing. Unlike bulkier methoxy/chloro analogs, the 7-fluoro substituent preserves target engagement. The robust CSP profile (L6/V7/T74/G75) makes it a reliable positive control for 15N,1H-HSQC fragment screens. Dual-target competence (KRAS G12V/FatA thioesterase) supports diversity-oriented library design. Request a quote for this affinity-tractable, NMR-compatible starting point for lead evolution.

Molecular Formula C11H10FNO2
Molecular Weight 207.204
CAS No. 1465408-28-9
Cat. No. B2771735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide
CAS1465408-28-9
Molecular FormulaC11H10FNO2
Molecular Weight207.204
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F
InChIInChI=1S/C11H10FNO2/c1-13(2)11(14)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,1-2H3
InChIKeyASMPIWMZHMGTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (CAS 1465408-28-9): A Structurally Validated KRAS G12V Fragment for Oncology Research


7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (CAS 1465408-28-9, MW 207.20, C₁₁H₁₀FNO₂) is a synthetic benzofuran-2-carboxamide fragment identified as a Class 1 KRAS G12V binder within the SI/SII switch region [1]. Its experimentally determined 3D binding pose has been deposited in the Protein Data Bank (PDB 8QDN) via NMR² molecular replacement, providing atomic-level structural validation of the protein–ligand interaction [2]. The compound was discovered through screening an 890-fragment library against oncogenic KRAS G12V (GMPPNP-bound), and its binding affinity was quantified by ¹⁵N,¹H-HSQC titration (TITAN-derived Kd = 1.6 mM) in direct comparison with 12 other fragment hits [1].

Why Generic Benzofuran-2-Carboxamide Analogs Cannot Substitute for 7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide in KRAS-Targeted Research


Within the KRAS G12V SI/SII pocket, fragment binding affinity and binding-mode quality are exquisitely sensitive to substituent choice on the benzofuran scaffold. The JACS 2025 SAR study demonstrates that while small substituents such as fluorine preserve both binding affinity (Kd) and chemical shift perturbation (CSP), bulkier groups—e.g., methoxy (fragment 10, Kd = 5.9 mM) and chloride (fragment 12, Kd = 13 mM)—substantially reduce target engagement [1]. Furthermore, the benzofuran Class 1 (6–5 fused-ring) scaffold elicits stronger CSP at the SI/SII pocket than Class 2 (monocyclic phenyl) fragments, as evidenced by the attenuated V7 shift for fragments 4, 5, 7, 10, and 12 [1]. Substituting the 7-fluoro benzofuran-2-carboxamide with a non-fluorinated or bulkier-substituted congener therefore risks loss of binding affinity, altered binding pose, and reduced detectability in downstream NMR-based assays.

Quantitative Differentiation Evidence: 7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide vs. Closest KRAS G12V Fragment Comparators


KRAS G12V Binding Affinity: 7-Fluoro-Benzofuran Fragment 2 (Kd 1.6 mM) vs. Class 1 and Class 2 Fragment Hits

7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide (Fragment 2) exhibits a TITAN-derived Kd of 1.6 mM against KRAS G12V (GMPPNP-bound), placing it among the top three Class 1 binders in the panel of 13 fragments characterized [1]. By direct comparison, the most potent fragment (Fragment 1, an indole/benzimidazole scaffold) achieves Kd = 1.2 mM, while a structurally related Class 1 indole (Fragment 3) yields Kd = 1.8 mM. In contrast, the reference Class 2 compound (Fragment 9) shows weaker affinity at Kd = 3.3 mM, and bulky-substituted analogs such as Fragment 10 (methoxy-benzothiazole) and Fragment 12 (chloro-phenyl) exhibit substantially reduced affinities of 5.9 mM and 13 mM, respectively [1]. All Kd values were measured under identical conditions (¹⁵N,¹H-HSQC titration, TITAN line-shape analysis) using KRAS G12V residues L6, V7, T74, and G75 [1].

KRAS G12V Fragment-based drug discovery Binding affinity HSQC titration

Fluorine Substituent Effect: Retention of KRAS G12V Affinity vs. Detrimental Impact of Bulky Substituents

The JACS 2025 study explicitly reports that introduction of small fluorine substituents (Fragments 2, 3, and 5) produces 'no significant change in Kd and CSP' compared to their non-fluorinated counterpart (Fragment 9; Kd = 3.3 mM) [1]. Conversely, bulkier substituents on the hydrophobic ring system—methoxy (Fragment 10, Kd = 5.9 mM) and chloride (Fragment 12, Kd = 13 mM)—'appear to lower the affinity and the chemical shift change' [1]. Fragment 2 (Kd = 1.6 mM) maintains strong target engagement while incorporating a 7-fluoro substituent, offering both a potential ¹⁹F NMR spectroscopic handle and a favorable metabolic profile without the affinity loss incurred by larger substituents.

Fluorine SAR KRAS fragment optimization Substituent effect Ligand efficiency

Class 1 Scaffold Advantage: Stronger SI/SII Chemical Shift Perturbation vs. Class 2 Fragments

Among the 13 characterized fragment hits, Class 1 molecules (indole-like 6–5 fused ring scaffolds including benzofuran, indole, purine, and benzothiazole) elicit stronger chemical shift perturbations (CSP) in the SI/SII pocket than Class 2 molecules (monocyclic phenyl derivatives) [1]. The strongest CSP shifts are explicitly attributed to Class 1 Fragments 1, 2, and 3. Critically, Class 2 molecules such as Fragments 4, 5, 7, 10, and 12 show a 'particularly weak shift of V7 compared to Class 1 molecules' [1], indicating a distinct and less favorable binding interaction at this key SI/SII residue. Fragment 2 (7-fluoro-benzofuran) demonstrates 8 intermolecular NOEs in the protein-filtered NOESY experiment, confirming a well-defined binding pose within the SI/SII pocket [1].

Chemical shift perturbation KRAS switch I/II NMR fragment screening Class 1 scaffold

Experimentally Determined 3D Binding Pose: NMR² Structure (PDB 8QDN) vs. Fragments Lacking Structural Data

Of the 13 fragment hits characterized for KRAS G12V binding affinity, only 9 yielded detectable intermolecular NOEs, and 12 NMR² complex structures were ultimately determined [1]. Fragment 2 (PDB 8QDN) is one of these structurally validated hits, with 8 intermolecular NOEs converted into distance restraints for NMR² structure calculation. In contrast, Fragments 6, 7, and 8 produced zero intermolecular NOEs, precluding structure determination and leaving their binding modes uncharacterized [1]. The NMR² structure of Fragment 2 confirms occupancy of the SI/SII switch region pocket (residues L6, V7, L56, T74, G75), the critical effector protein binding interface [2]. Additionally, the same compound has been independently identified as a ligand of interest in a PanDDA crystallographic fragment screen against Arabidopsis FatA thioesterase (PDB 7HS9, resolution 1.72 Å, X-ray diffraction), confirming binding competence across unrelated protein targets [3].

NMR² molecular replacement KRAS-fragment complex structure Protein-ligand NOESY PDB 8QDN

SI/SII Switch Region Binding Specificity: Fragment 2 Engages the Effector Protein Interface Pocket

HSQC chemical shift perturbation mapping localizes Fragment 2 binding to the SI/SII switch region—specifically residues L6, V7, L56, T74, and G75—which forms the binding interface for downstream effector proteins such as RAF and PI3K [1]. This is the same shallow pocket that has been targeted by clinically advanced KRAS inhibitors [1]. Class 1 fragments including Fragment 2 produce the strongest CSP at this site, whereas Class 2 fragments exhibit markedly weaker V7 shifts, suggesting a less optimal interaction geometry [1]. The SI/SII pocket engagement by Fragment 2 is structurally confirmed by the 8QDN NMR² complex, placing it directly at the effector interface rather than at peripheral sites or the nucleotide-binding pocket. Reference compound concentrations for the HSQC experiments were standardized at 1 mM fragment with 110 μM KRAS G12V, enabling direct cross-fragment CSP comparison [1].

KRAS switch I/II pocket Effector binding interface Allosteric fragment NMR HSQC mapping

Multi-Target Binding Competence: Fragment 2 Engages Both KRAS G12V (NMR) and Arabidopsis FatA Thioesterase (X-ray)

Beyond its KRAS G12V activity, 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide has been independently identified as a ligand of interest in a PanDDA crystallographic fragment screen against Arabidopsis thaliana FatA (oleoyl-acyl carrier protein thioesterase), with the co-crystal structure deposited as PDB 7HS9 at 1.72 Å resolution [2]. This demonstrates that the compound is competent to bind unrelated protein targets in orthogonal assay formats (NMR and X-ray crystallography). While direct comparator data for FatA binding are not available from other KRAS fragments in this study, the cross-target validation provides independent confirmation of the compound's binding competence and structural integrity, reducing the risk of investing in a single-assay artifact [1][2]. Note: FatA binding affinity data were not reported in the 7HS9 deposition; this evidence is categorized as Supporting evidence for cross-target binding competence only.

PanDDA fragment screen FatA thioesterase Multi-target fragment X-ray crystallography

Recommended Application Scenarios for 7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide Based on Quantitative Evidence


KRAS G12V Fragment-to-Lead Optimization Campaigns Requiring a Structurally Validated Starting Point

Fragment 2 is ideally suited as a starting point for fragment growing or merging campaigns targeting the KRAS G12V SI/SII effector interface. Its experimentally determined binding pose (PDB 8QDN, 8 intermolecular NOEs) [2] enables immediate structure-based design, while the 7-fluoro substituent provides a synthetically tractable vector for elaboration without the affinity loss observed for bulkier methoxy or chloro analogs [1]. The 1.6 mM Kd places it in the tractable affinity range for fragment evolution, and the fluorine atom offers a potential ¹⁹F NMR handle for follow-up binding assays.

NMR-Based Fragment Screening Validation and HSQC Assay Development

Given its well-characterized CSP profile at residues L6, V7, T74, and G75 of KRAS G12V, Fragment 2 can serve as a positive control or reference compound for ¹⁵N,¹H-HSQC-based fragment screening campaigns against KRAS and related small GTPases [1]. The compound's robust, reproducible chemical shift perturbation pattern at the SI/SII pocket—demonstrated at standardized conditions of 1 mM fragment and 110 μM protein [1]—makes it a reliable tool for assay validation and benchmarking of new fragment libraries.

Structure-Guided Design of Pan-KRAS or Multi-Target Fragment Libraries

Fragment 2's dual-target binding competence—validated by independent PDB entries for KRAS G12V (8QDN, NMR) and Arabidopsis FatA thioesterase (7HS9, X-ray, 1.72 Å) [2][3]—suggests suitability as a core scaffold for diversity-oriented fragment libraries targeting multiple protein classes. Its Class 1 benzofuran scaffold, combined with the affinity-preserving 7-fluoro substituent, provides a privileged chemotype for exploring binding to other 6–5 fused-ring-recognizing protein pockets.

KRAS SI/SII Pocket Tool Compound for Biophysical Assay Development

Researchers developing biophysical assays (SPR, MST, DSF) for the KRAS SI/SII pocket can employ Fragment 2 as a characterized low-millimolar-affinity tool compound with a confirmed binding site. Its Kd of 1.6 mM against KRAS G12V (GMPPNP-bound state) [1] provides a benchmark affinity for assay sensitivity calibration, and the availability of the 8QDN complex structure [2] enables rational design of competitor displacement assays.

Quote Request

Request a Quote for 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.